molecular formula C22H19FN2O5S2 B2783915 (3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894681-89-1

(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2783915
CAS RN: 894681-89-1
M. Wt: 474.52
InChI Key: AHQXQIJUBHPYMC-NDENLUEZSA-N
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Description

(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O5S2 and its molecular weight is 474.52. The purity is usually 95%.
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Scientific Research Applications

Thieno-Thiazin Dioxides in Chemical Synthesis

Research indicates that thieno-thiazin dioxides and their derivatives play a significant role in chemical synthesis, offering routes to various bicyclic and tricyclic compounds. The synthesis of 1,2,4-thiadiazinane 1,1-dioxides through a three-component SuFEx type reaction showcases the versatility of similar structures in producing novel compounds with potential biological activity (Khumalo et al., 2018).

Molecular Design and Nanoarchitectures

Thieno-thiazin dioxides, due to their structural features, are of interest in the design of multidimensional nanoarchitectures. Their incorporation into oligothiophenes, for example, can lead to materials with enhanced electronic properties, useful in organic electronics and photonics (Mishra et al., 2009).

Antiviral and Antitubercular Activities

Derivatives of thieno-thiazin compounds have been investigated for their biological activities, including antiviral and antitubercular effects. Synthesis and evaluation of novel thioureas derived from such compounds have demonstrated potential in treating various diseases, highlighting the importance of these structures in medicinal chemistry (Çıkla, 2010).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds using thieno-thiazin dioxides as intermediates or core structures is a significant area of research. These compounds serve as key precursors in creating complex heterocyclic systems, which are crucial in the development of pharmaceuticals and agrochemicals. The versatility of these compounds in cyclization reactions to form novel heterocycles is of great interest (Toplak et al., 1999).

properties

IUPAC Name

(3Z)-3-[(2,4-dimethoxyanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S2/c1-29-16-7-8-17(19(11-16)30-2)24-12-20-21(26)22-18(9-10-31-22)25(32(20,27)28)13-14-3-5-15(23)6-4-14/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQXQIJUBHPYMC-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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